7,7-Dimethylspiro[2.5]octan-5-one
CAS No.:
Cat. No.: VC17624891
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
![7,7-Dimethylspiro[2.5]octan-5-one -](/images/structure/VC17624891.png)
Specification
Molecular Formula | C10H16O |
---|---|
Molecular Weight | 152.23 g/mol |
IUPAC Name | 7,7-dimethylspiro[2.5]octan-5-one |
Standard InChI | InChI=1S/C10H16O/c1-9(2)5-8(11)6-10(7-9)3-4-10/h3-7H2,1-2H3 |
Standard InChI Key | YHOKAHHPKRVWKQ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=O)CC2(C1)CC2)C |
Introduction
Structural Characteristics and Stereochemical Features
Core Spiro Architecture
The defining feature of 7,7-Dimethylspiro[2.5]octan-5-one is its spiro[2.5]octane skeleton, comprising a cyclopropane ring (three-membered) and a cyclopentane ring (five-membered) sharing a single carbon atom (Figure 1). The "2.5" notation indicates the ring sizes, with the smaller ring listed first. The ketone group at the 5-position introduces polarity and reactivity, while the 7,7-dimethyl substituents on the cyclopropane ring contribute to steric hindrance and conformational rigidity .
Molecular Geometry and Strain Analysis
Cyclopropane’s inherent angle strain (60° bond angles) and torsional strain are partially alleviated by the spiro junction, which redistributes strain across the fused system. Computational studies of analogous spiro compounds reveal that the cyclopropane ring adopts a puckered conformation to minimize eclipsing interactions, while the cyclopentane ring exists in an envelope-like conformation . The dimethyl groups at C7 further constrain rotational freedom, favoring a single dominant conformer in solution.
Table 1: Key Structural Parameters of 7,7-Dimethylspiro[2.5]octan-5-one
Parameter | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 152.23 g/mol |
Spiro Junction | C1 (shared atom) |
Ketone Position | C5 (cyclopentane ring) |
Substituents | 7,7-Dimethyl (cyclopropane ring) |
Synthetic Methodologies
Grignard Reagent-Based Approaches
Method | Yield (%) | Key Challenges |
---|---|---|
Grignard Addition | 45–60 | Steric hindrance at C7 |
Sulfoxonium Cyclization | 70–85* | Regioselectivity control |
*Reported for analogous systems . |
Physicochemical and Reactivity Profiles
Spectroscopic Signatures
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IR Spectroscopy: A strong absorption band at ~1710 cm confirms the presence of the ketone group .
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NMR Spectroscopy:
Thermal Stability and Reactivity
Biological and Material Applications
Materials Science Applications
The rigid spiro framework enhances thermal stability in polymers. Incorporating 7,7-Dimethylspiro[2.5]octan-5-one into epoxy resins or polycarbonates could improve mechanical properties, though compatibility studies are pending.
Comparative Analysis with Related Spiro Compounds
Table 3: Structural and Functional Comparison
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